molecular formula C21H22N4O3S2 B2623058 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE CAS No. 894952-31-9

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2623058
CAS No.: 894952-31-9
M. Wt: 442.55
InChI Key: KTLVFYHWKKOIHO-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-methylbenzenesulfonyl group and a thioether linkage to an N-(3,4-dimethylphenyl)acetamide moiety. This compound is structurally characterized by its dual sulfonyl and sulfanyl groups, which may influence its solubility, pharmacokinetics, and binding affinity to biological targets.

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-4-8-17(9-5-13)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLVFYHWKKOIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate starting materials to form the pyrimidine ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Amino group substitution: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the acetamide moiety: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential activity as a pharmaceutical agent due to the presence of the pyrimidine ring and sulfonamide group, which are known to exhibit diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives containing pyrimidine and sulfonamide moieties have shown promise as inhibitors of RET kinase, which is implicated in various cancers. The presence of the 4-methylbenzenesulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to effective anticancer therapies .

Neurodegenerative Disease Treatment

Research into multifunctional amides has revealed their potential for treating neurodegenerative diseases such as Alzheimer's. The inhibition of specific enzymes involved in neurodegeneration is a key target for therapeutic development. Compounds similar to 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide have demonstrated moderate enzyme inhibitory potentials, suggesting that this compound could be explored further for similar applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and understanding the interactions at a molecular level.

Synthetic Pathways

The synthesis often includes:

  • Formation of the pyrimidine ring via cyclization reactions.
  • Introduction of the sulfonamide group through sulfonation reactions.
  • Acetylation to yield the final acetamide product.

These steps must be carefully controlled to ensure the integrity of the desired compound.

Case Study: RET Kinase Inhibition

A study focused on benzamide derivatives showed that compounds with structural similarities to our target compound effectively inhibited RET kinase activity both in vitro and in vivo. This highlights the potential for developing targeted therapies against cancers driven by RET mutations .

Case Study: Enzyme Inhibition in Neurodegenerative Diseases

Another investigation into multifunctional amides demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease pathology. The results indicated that modifications to the amide structure could enhance potency and selectivity against these targets .

Data Table: Summary of Applications

Application AreaPotential ActivityRelevant Studies/Findings
AnticancerRET kinase inhibitionInhibitory effects noted in various studies .
Neurodegenerative DiseasesEnzyme inhibitionModerate inhibitory effects on cholinesterases observed .
Synthetic PathwaysMulti-step organic reactionsConfirmed through NMR and X-ray crystallography.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide- and pyrimidine-based derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and reported biological activities (where available).

Substituent Variations and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Key Features
Target Compound Pyrimidine 4-Methylbenzenesulfonyl, 3,4-dimethylphenylacetamide ~466.57 (calculated) High lipophilicity due to dual aromatic and sulfonyl groups; potential metabolic stability
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrimidine Thiophene-2-sulfonyl, 3-fluorophenylacetamide 424.49 Enhanced electron-withdrawing effects from fluorine; reduced steric bulk compared to methyl groups
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide 1,2,4-Triazole 2-Pyridyl, 3,4-dichlorophenylacetamide ~437.32 (calculated) Increased polarity from pyridyl group; dichlorophenyl may enhance halogen bonding interactions
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 1,2,4-Triazole 2-Chlorophenyl, 4-butylphenylacetamide ~443.94 (calculated) Extended alkyl chain (butyl) improves membrane permeability; chloro substituent for hydrophobic interactions

Computational and Experimental Data Gaps

Comparative molecular docking studies or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling would be required to validate its advantages over similar structures.

Biological Activity

The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a pyrimidine derivative that shows promise in various biological activities, particularly as an inhibitor of certain protein kinases. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure features a pyrimidine ring substituted with an amino group and a sulfonyl moiety, which are critical for its biological activity.

The compound acts primarily as an inhibitor of Janus kinase 2 (JAK2) , a key player in cytokine receptor signaling pathways. JAK2 is involved in the phosphorylation of tyrosine residues on receptor chains, which is crucial for signal transduction in various cellular processes. Inhibition of JAK2 can lead to reduced cell proliferation and survival in certain cancer types, making this compound a candidate for targeted cancer therapies .

Antitumor Effects

Research has indicated that compounds similar to 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE exhibit significant antitumor activity. For instance, studies have shown that JAK2 inhibitors can effectively reduce tumor growth in models of hematological malignancies .

Inhibition of Dihydrofolate Reductase (DHFR)

Another notable mechanism involves the inhibition of dihydrofolate reductase (DHFR) . Compounds structurally related to this pyrimidine derivative have been shown to destabilize DHFR by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to impaired cell growth .

Case Studies

  • JAK2 Inhibition in Cancer Therapy : A study demonstrated that a related compound effectively inhibited JAK2 activity in vitro, resulting in decreased proliferation of cancer cell lines. The findings suggest potential use in treating conditions like myeloproliferative neoplasms .
  • DHFR Inhibition : Another case study highlighted the compound's ability to lower DHFR activity through its metabolites, showcasing its potential as an antitumor agent by targeting metabolic pathways essential for cell division .

Data Tables

Biological Activity Mechanism Effect
JAK2 InhibitionTyrosine phosphorylation blockadeReduced tumor growth
DHFR InhibitionNADK inhibition leading to DHFR destabilizationImpaired cell growth

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

The synthesis of sulfonamide-pyrimidine derivatives typically involves coupling substituted acyl chlorides with aminobenzene sulfonamides in the presence of pyridine . For this compound, key steps include:

  • Reacting 4-methylbenzenesulfonyl chloride with a pyrimidine intermediate to form the sulfonyl-pyrimidinyl core.
  • Introducing the sulfanyl group via nucleophilic substitution using a thiol-containing reagent.
  • Final acetamide formation via amidation with 3,4-dimethylphenylamine. Purity validation requires HPLC (≥95% purity threshold), complemented by elemental analysis (C, H, N, S) and spectral confirmation (FTIR for functional groups, ¹H/¹³C NMR for structural integrity) .

Q. Which spectroscopic techniques are essential for structural characterization?

Critical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and acetamide linkage (e.g., methyl groups at 3,4-dimethylphenyl and pyrimidine protons) .
  • FTIR : Identify sulfonyl (S=O stretch ~1350 cm⁻¹), sulfanyl (C-S stretch ~700 cm⁻¹), and amide (N-H bend ~1650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical vs. observed m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can computational docking studies predict target binding affinity?

Molecular docking requires:

  • Protein Preparation : Retrieve target structures (e.g., enzymes like dihydrofolate reductase) from the PDB.
  • Ligand Optimization : Minimize the compound’s energy using DFT (e.g., B3LYP/6-31G* basis set).
  • Docking Software : Use AutoDock Vina or Schrödinger to simulate binding poses. Focus on hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) and hydrophobic interactions with the sulfonyl group. Validate with MD simulations to assess stability .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Contradictions may arise from bioavailability or metabolic instability. Mitigation strategies:

  • Pharmacokinetic Studies : Measure plasma half-life (e.g., LC-MS/MS) and metabolite profiling (e.g., CYP450 assays).
  • Formulation Optimization : Use nanoemulsions or PEGylation to enhance solubility.
  • In Silico ADMET Prediction : Tools like SwissADME can prioritize compounds with balanced absorption and metabolic stability .

Q. How to design experiments assessing environmental persistence?

Follow the INCHEMBIOL framework :

  • Fate Studies : Measure hydrolysis rate (pH 5–9 buffers, 25–50°C) and photodegradation (UV-Vis exposure).
  • Partitioning : Determine log Kow (octanol-water) and soil adsorption coefficients (Kd).
  • Ecotoxicology : Use Daphnia magna (48-hr LC50) and algal growth inhibition tests (OECD 201).

Biological Evaluation Questions

Q. What in vitro assays evaluate antimicrobial potential?

Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
  • Biofilm Inhibition : Crystal violet staining in 96-well plates.
  • Mechanistic Studies : β-galactosidase release assay for membrane disruption .

Comparative & Methodological Questions

Q. How does this compound’s activity compare to analogs with modified sulfonyl groups?

Design a comparative study:

  • Structural Variants : Replace 4-methylbenzenesulfonyl with phenylsulfonyl or nitrobenzenesulfonyl groups.
  • Activity Metrics : Compare IC50 values in enzyme inhibition assays (e.g., DHFR) and cytotoxicity (e.g., HEK293 cells).
  • QSAR Analysis : Use Hammett constants (σ) to correlate sulfonyl electronic effects with bioactivity .

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